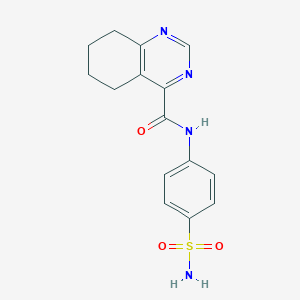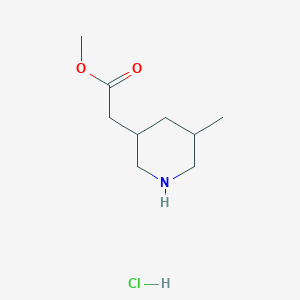![molecular formula C15H13N3O2S B2490567 6-cyclopropyl-1-(thiophen-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 954579-22-7](/img/structure/B2490567.png)
6-cyclopropyl-1-(thiophen-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound belongs to a class of chemicals that are structurally complex, involving a pyrazolopyridine core. This structure is significant in medicinal chemistry due to its potential biological activities and chemical properties.
Synthesis Analysis
Synthesis of similar compounds often involves multicomponent reactions, including cyclocondensation and functionalization processes. For instance, the synthesis of various pyrazole and pyridine derivatives has been demonstrated through the reaction of specific precursors under controlled conditions, indicating a potentially similar synthetic route for the target molecule (Chebanov et al., 2007).
Molecular Structure Analysis
The molecular structure of pyrazolopyridine derivatives is often elucidated using X-ray diffraction and computational methods, providing detailed insights into their geometric and electronic configurations. These studies are crucial for understanding the reactivity and stability of the molecules (Shen et al., 2012).
Chemical Reactions and Properties
Pyrazolopyridine compounds participate in various chemical reactions, including annulation and cyclocondensation, leading to a wide range of derivatives with diverse functional groups. These reactions are influenced by the structural features of the starting materials, as demonstrated in studies by Xue et al. (2016), indicating a versatile chemical behavior that could be expected from the compound of interest (Xue et al., 2016).
Physical Properties Analysis
The physical properties of pyrazolopyridine derivatives, including solubility, melting points, and crystal structures, are determined through experimental studies. These properties are essential for assessing the compound's suitability for further applications, as seen in research by Wang et al. (2017), which provides data on crystallography (Wang et al., 2017).
Scientific Research Applications
Synthesis and Intermediate Uses
6-Cyclopropyl-1-(thiophen-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a compound used in various synthetic pathways in chemical research. For example, it serves as an important intermediate in the synthesis of complex molecules such as anticoagulants. The synthesis processes often involve cyclocondensation reactions and the formation of biologically active scaffolds, as seen in the development of compounds like apixaban (Qing Wang et al., 2017)[https://consensus.app/papers/xray-powder-diffraction-data-wang/6cd02f854e535f348fdf737ff15bc324/?utm_source=chatgpt]. Additionally, it's used to develop new heterocyclic systems like 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines, highlighting its versatility in synthetic chemistry (G. G. Yakovenko & M. Vovk, 2021)[https://consensus.app/papers/approaches-synthesis-6amino-yakovenko/01b2fe87c3035bf98bbdb0aabf9da057/?utm_source=chatgpt].
Antibacterial Screening
Some derivatives of this compound have been evaluated for their antibacterial properties. Research has shown that certain 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids exhibit good antibacterial effects, demonstrating the potential of this compound in developing new antibacterial agents (T. Maqbool et al., 2014)[https://consensus.app/papers/pyrazolopyridines-synthesis-screening-maqbool/cf0f87cd87f457e99e4c49aadae643e2/?utm_source=chatgpt].
Potential in Anticancer Therapy
In the field of cancer research, organometallic complexes containing pyrazolo[3,4-b]pyridine derivatives have been synthesized and characterized for their potential use as anticancer agents. These complexes have been studied for their cyclin-dependent kinase (Cdk) inhibitory activity, which is crucial in the development of cancer therapeutics (I. Stepanenko et al., 2011)[https://consensus.app/papers/31hbenzimidazol2yl1hpyrazolo34bpyridines-anticancer-stepanenko/48eb76279d6958a49cc5b68cac1c8453/?utm_source=chatgpt].
Applications in Vibrational Spectroscopy Studies
The compound has also been a subject of study in vibrational spectroscopy. Theoretical and experimental investigations on the structure and vibrational spectra of derivatives of this compound have provided insights into their molecular structure and bonding characteristics (Khaled Bahgat et al., 2009)[https://consensus.app/papers/investigations-structure-bahgat/fb832773955d5695b346618c36a4fa88/?utm_source=chatgpt].
Future Directions
properties
IUPAC Name |
6-cyclopropyl-1-(thiophen-3-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c19-15(20)11-5-13(10-1-2-10)17-14-12(11)6-16-18(14)7-9-3-4-21-8-9/h3-6,8,10H,1-2,7H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSATUYCOIJVBQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C=NN3CC4=CSC=C4)C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-cyclopropyl-1-(thiophen-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 2-[(3-{[3-(trifluoromethyl)benzoyl]amino}-1H-1,2,4-triazol-5-yl)sulfanyl]acetate](/img/structure/B2490491.png)

![3-[3-[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-5-oxo-2H-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2490494.png)
![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![5-Chloro-4-methyl-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2490501.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-amine](/img/structure/B2490502.png)


![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2490506.png)
![N-(sec-butyl)-1-((4-fluorobenzyl)thio)-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2490507.png)